molecular formula C16H16N2O3 B11563686 Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate

Cat. No.: B11563686
M. Wt: 284.31 g/mol
InChI Key: DWGAYAWCMRJTPV-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate is an organic compound with the molecular formula C16H16N2O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and two cyano groups attached to a phenyl-substituted butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl acetoacetate with malononitrile and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation followed by Michael addition and subsequent cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted esters.

Scientific Research Applications

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate involves its interaction with various molecular targets. The cyano groups and phenyl ring play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates and transition states makes it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate

InChI

InChI=1S/C16H16N2O3/c1-3-21-16(20)14(11(2)19)15(13(9-17)10-18)12-7-5-4-6-8-12/h4-8,13-15H,3H2,1-2H3

InChI Key

DWGAYAWCMRJTPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C#N)C(=O)C

Origin of Product

United States

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